molecular formula C5H12O3 B3042589 2-(Hydroxymethyl)butane-1,4-diol CAS No. 6482-32-2

2-(Hydroxymethyl)butane-1,4-diol

Cat. No. B3042589
CAS RN: 6482-32-2
M. Wt: 120.15 g/mol
InChI Key: SYNPRNNJJLRHTI-UHFFFAOYSA-N
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Patent
US06579981B1

Procedure details

To a solution of 1,4-dihydroxy-2-hydroxymethylbutane (12 g, 100 mmol) in tetrahydrofuran (25 ml), 2,2-dimethoxypropane (13.5 g, 110 mmol) and p-toluenesulphonic acid monohydrate (0.57 g, 3 mmol) were added. The solution was stirred for 0.5 hour at room temperature and was then neutralised by addition of triethylamine. The solvent was removed and the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures to afford 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan as a clear colourless liquid (6.5 g, 41%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:7][OH:8])[CH2:4][CH2:5][OH:6].CO[C:11](OC)([CH3:13])[CH3:12].C(N(CC)CC)C>O1CCCC1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[OH:6][CH2:5][CH2:4][CH:3]1[CH2:7][O:8][C:11]([CH3:13])([CH3:12])[O:1][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OCC(CCO)CO
Name
Quantity
13.5 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.57 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 0.5 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OCCC1COC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.